N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide
Description
N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a phenoxybutanamide moiety
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-16(22-14-8-6-5-7-9-14)18(20)19-15-12-13(2)10-11-17(15)21-3/h5-12,16H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFINAYSXPKMADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, resulting in the formation of N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamine.
Substitution: The phenoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or analgesic agent.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide: This compound has a similar structure but contains a cyclobutane ring instead of a butanamide moiety.
N-(2-methoxy-5-methylphenyl)dodecanamide: This compound has a longer alkyl chain, which may affect its physical and chemical properties.
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
